molecular formula C14H18INO3 B14487531 Benzyl 5-(2-iodoacetamido)pentanoate CAS No. 63984-37-2

Benzyl 5-(2-iodoacetamido)pentanoate

Cat. No.: B14487531
CAS No.: 63984-37-2
M. Wt: 375.20 g/mol
InChI Key: WLZBODOZMZNGRU-UHFFFAOYSA-N
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Description

Benzyl 5-(2-iodoacetamido)pentanoate is an organic compound with the molecular formula C14H18INO3 It contains a benzyl group, an ester linkage, and an iodoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(2-iodoacetamido)pentanoate typically involves the esterification of 5-(2-iodoacetamido)pentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(2-iodoacetamido)pentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the ester linkage.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with thiols can yield thioether derivatives.

    Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester linkage can produce the corresponding alcohol.

    Hydrolysis: Hydrolysis yields 5-(2-iodoacetamido)pentanoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 5-(2-iodoacetamido)pentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide and ester linkages.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications. The iodoacetamido group can react with thiol groups in proteins, making it useful for labeling and cross-linking studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 5-(2-iodoacetamido)pentanoate involves the reactivity of the iodoacetamido group. This group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The ester linkage allows for the controlled release of the active iodoacetamido group under specific conditions, making it useful for targeted applications.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 5-(2-chloroacetamido)pentanoate: Similar structure but with a chloroacetamido group instead of an iodoacetamido group.

    Benzyl 5-(2-bromoacetamido)pentanoate: Contains a bromoacetamido group.

    Benzyl 5-(2-fluoroacetamido)pentanoate: Contains a fluoroacetamido group.

Uniqueness

Benzyl 5-(2-iodoacetamido)pentanoate is unique due to the presence of the iodoacetamido group, which is more reactive than its chloro, bromo, and fluoro counterparts. This increased reactivity makes it particularly useful in applications requiring rapid and efficient modification of biomolecules.

Properties

CAS No.

63984-37-2

Molecular Formula

C14H18INO3

Molecular Weight

375.20 g/mol

IUPAC Name

benzyl 5-[(2-iodoacetyl)amino]pentanoate

InChI

InChI=1S/C14H18INO3/c15-10-13(17)16-9-5-4-8-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17)

InChI Key

WLZBODOZMZNGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCNC(=O)CI

Origin of Product

United States

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